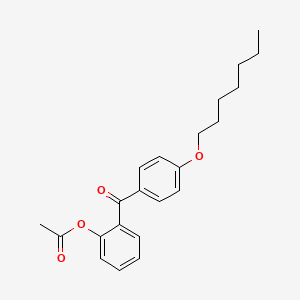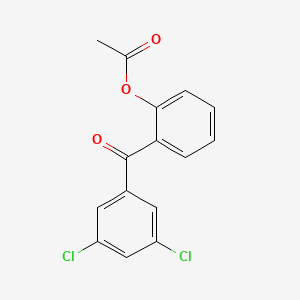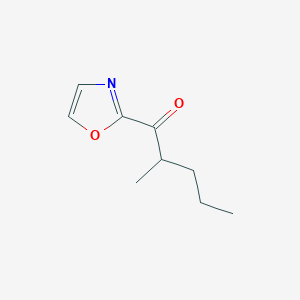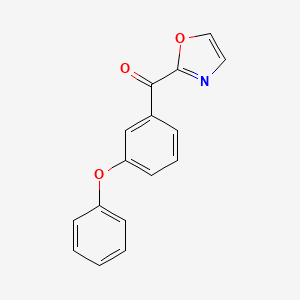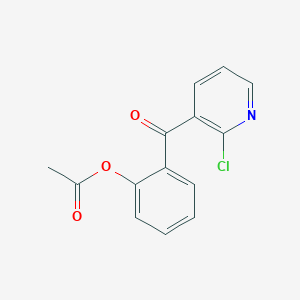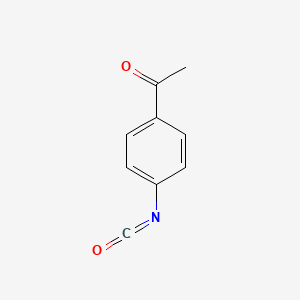
4-Acetilfenil isocianato
Descripción general
Descripción
Highly Enantioselective α-Cyanation with 4-Acetylphenyl Cyanate
The study presented in the first paper introduces a highly effective asymmetric α-cyanation of β-keto esters and amides using a Lewis-acid catalyst. The use of 4-acetylphenyl cyanate as a cyano source is highlighted for its mild and active properties, which is a novel approach compared to traditional cyano-hyperiodinate. The process achieves excellent enantioselectivities and yields, making it a significant contribution to the field of asymmetric synthesis .
Molecular Structure Analysis
The second paper focuses on the synthesis and structural analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Various spectroscopic methods, including FT-IR and NMR, were employed to confirm the structure. The study also delves into the molecular stability and charge transfer within the molecule using HOMO and LUMO analysis, as well as NBO analysis. The molecular electrostatic potential map was also performed, providing a comprehensive understanding of the molecule's electronic properties .
Synthesis and Antimicrobial Properties
In the third paper, the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment is described. The compounds were obtained through copper-catalyzed anionarylation and subsequent cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were tested for their antimicrobial properties, indicating potential applications in the development of new antibacterial and antifungal agents .
IR Spectroscopic Behaviour
The fourth paper investigates the IR spectroscopic behavior of a molecular complex involving 4-acetylpyridine. The structure of the complex was determined using X-ray diffraction, and the IR spectrum confirmed the molecular character of the hydrogen bond within the complex. This study provides insight into the interactions and bonding within molecular complexes containing acetylphenyl derivatives .
Crystal Structure and Thermal Analysis
The fifth paper describes the synthesis, characterization, and thermal analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The crystal structure was determined using X-ray diffraction, and the thermal stability was assessed through TGA and DTA analysis. The study also includes UV-Vis spectrophotometry to determine the wavelength absorption, contributing to the understanding of the compound's physical properties .
Synthesis and Cytotoxicity Assay
Lastly, the sixth paper presents the synthesis of a novel thiophene-containing compound and its characterization through various spectroscopic methods. The molecular structure was optimized using DFT calculations, and the cytotoxicity assay against cancer cell lines was performed. The results indicated that the compound was non-toxic, suggesting its potential for further development as an anticancer agent .
Aplicaciones Científicas De Investigación
Preparación de óxido de grafeno tratado con isocianato (iGO)
Este compuesto se puede utilizar para la preparación de óxido de grafeno tratado con isocianato (iGO) . El óxido de grafeno tratado con isocianatos puede tener propiedades mejoradas, como una mayor estabilidad térmica y resistencia mecánica.
Síntesis de carbamatos
4-Acetilfenil isocianato se puede utilizar en la síntesis de carbamatos . Por ejemplo, se ha utilizado en la síntesis de (4S, 5R) -2-oxo-4- (4-fenil-piperazin-1-ilmetil) -oxazolidin-5-ilmetil (4-acetil-fenil) -carbamato .
Safety and Hazards
4-Acetylphenyl isocyanate is classified as a toxic substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Mecanismo De Acción
Target of Action
4-Acetylphenyl isocyanate is a reactive isocyanate It is known to interact with a variety of biological targets, primarily proteins and nucleic acids
Mode of Action
The mode of action of 4-Acetylphenyl isocyanate involves its reactivity as an isocyanate . Isocyanates are highly reactive and can readily react with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity allows 4-Acetylphenyl isocyanate to form covalent bonds with its targets, leading to changes in their structure and function .
Action Environment
The action of 4-Acetylphenyl isocyanate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species in the environment. Moreover, factors such as temperature and pH can also influence its stability and efficacy .
Propiedades
IUPAC Name |
1-(4-isocyanatophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZSVHZOUDIZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197949 | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49647-20-3 | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49647-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



